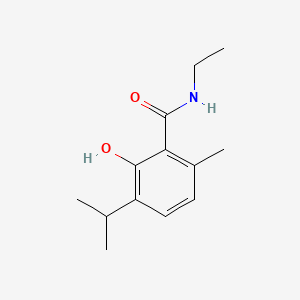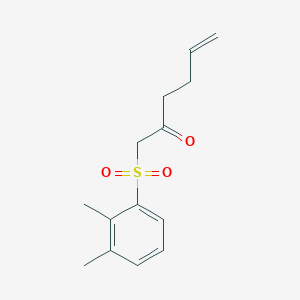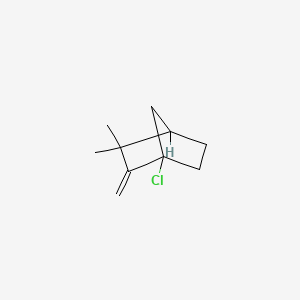
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane is an organic compound with the molecular formula C10H15Cl It is a derivative of norbornane, featuring a chlorine atom and a methylene group attached to the bicyclic structure
Métodos De Preparación
The synthesis of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane typically involves the chlorination of 2-methylene-3,3-dimethylbicyclo(2.2.1)heptane. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form hydrocarbons or other reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane involves its interaction with specific molecular targets. The chlorine atom and methylene group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its detailed molecular interactions .
Comparación Con Compuestos Similares
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane can be compared with other similar compounds such as:
Camphene: A bicyclic monoterpene with similar structural features but lacking the chlorine atom.
2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane: Similar in structure but without the chlorine substitution.
The presence of the chlorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Propiedades
Número CAS |
4017-64-5 |
|---|---|
Fórmula molecular |
C10H15Cl |
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
1-chloro-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15Cl/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6H2,2-3H3 |
Clave InChI |
DXHDPJYJYKQEEL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)(C1=C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)



![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

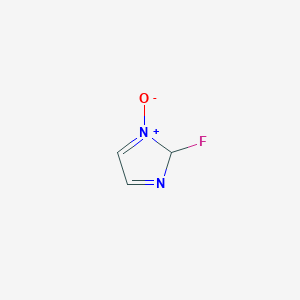
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
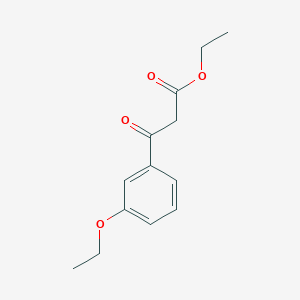

![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)
